4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one
CAS No.: 819858-15-6
Cat. No.: VC16819350
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819858-15-6 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 4-(1H-benzimidazol-2-ylmethylideneamino)phenol |
| Standard InChI | InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-9,18H,(H,16,17) |
| Standard InChI Key | SUKAXOXBNPOOEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)O |
Introduction
Synthesis Pathways
The synthesis of structurally similar compounds often involves multi-step reactions combining heterocyclic frameworks with functionalized aromatic systems. General steps include:
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Formation of Benzimidazole Core:
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Benzimidazole derivatives are typically synthesized through condensation reactions involving o-phenylenediamine and aldehydes or carboxylic acids under acidic conditions.
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Attachment of Cyclohexadienone Unit:
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The cyclohexadienone moiety can be introduced via aldol condensation or related reactions using precursors such as phenols or quinones.
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Final Assembly:
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The imino group is likely introduced through Schiff base formation, where an aldehyde or ketone reacts with an amine derivative.
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Analytical Characterization
The compound's structural integrity and purity can be validated using the following techniques:
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NMR Spectroscopy:
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Proton () and Carbon () NMR can confirm the chemical environment of hydrogen and carbon atoms within the molecule.
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Peaks corresponding to aromatic protons, imino groups, and other functional groups would be distinct.
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Infrared (IR) Spectroscopy:
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Functional groups such as , aromatic , and can be identified by characteristic absorption bands.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns for structural elucidation.
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Biological Applications
Benzimidazole derivatives are widely studied for their pharmacological properties. While specific data on this compound is unavailable, structurally similar molecules exhibit:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to interfere with microbial DNA synthesis.
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Anticancer Potential: Benzimidazole-based molecules have shown cytotoxic effects on various cancer cell lines.
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Enzyme Inhibition: These compounds often act as inhibitors for enzymes like kinases or polymerases due to their planar aromatic structure.
Potential Applications in Material Science
Given its conjugated system, the compound may also find applications in:
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Organic Electronics: As a potential candidate for semiconducting materials.
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Dye Chemistry: Its structure suggests potential use in designing chromophores for dyes or pigments.
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